2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound is a triazoloquinazoline derivative characterized by a fused heterocyclic core (triazolo[4,3-a]quinazoline) substituted with a 2-chloro-4-fluorobenzyl group at position 2, an isobutyl group at the N-position, and a 3-methylbutyl chain at position 2. Its structural complexity and halogenated aryl groups may influence pharmacokinetic properties, including solubility and metabolic stability .
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClFN5O3/c1-15(2)9-10-31-24(35)20-8-6-17(23(34)29-13-16(3)4)11-22(20)33-25(31)30-32(26(33)36)14-18-5-7-19(28)12-21(18)27/h5-8,11-12,15-16H,9-10,13-14H2,1-4H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANBKVTUHLBETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN(C3=O)CC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known . Among the different heterocyclic compounds, 1,2,4-triazoles attracted remarkable attention especially in the last two decades due to its widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Biological Activity
The compound 2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a member of the quinazoline family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral and antimicrobial properties as well as its potential in cancer therapy.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a triazole and quinazoline moiety. The synthesis typically involves multi-step processes including aromatic nucleophilic substitution. The structural configuration is believed to enhance its biological activity by improving binding affinity to target proteins.
Antiviral and Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit significant antiviral and antimicrobial activities. Specifically:
- Antiviral Screening : Compounds derived from the base structure have been tested against various viruses using plaque-reduction assays. For instance, one derivative showed promising antiviral activity with an IC50 value indicating effective inhibition of viral replication .
- Antimicrobial Activity : The compound has demonstrated efficacy against several microbial pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anticancer Activity
The compound's potential as an anticancer agent is another area of active research:
- In Vitro Studies : Preliminary in vitro studies have shown that certain analogs can inhibit the proliferation of cancer cell lines. For example, one study reported an IC50 value of 1.30 μM against HepG2 cells, indicating potent antitumor activity .
- Mechanism of Action : Mechanistic studies suggest that the compound induces apoptosis in cancer cells and may cause cell cycle arrest at the G2/M phase. This was supported by flow cytometric analysis which revealed significant changes in cell cycle distribution upon treatment with the compound .
Case Studies
Several case studies highlight the biological efficacy of this compound:
-
Case Study on Antiviral Activity :
- A derivative was tested for its ability to inhibit viral replication in vitro. Results indicated a significant reduction in viral load compared to untreated controls.
- Case Study on Anticancer Properties :
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The closest structural analog identified in the literature is 2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (referred to as Compound A hereafter) . Below is a detailed comparison:
Structural Differences
Hypothetical Implications
Electron Effects and Binding Affinity: The 2-chloro-4-fluorobenzyl group in the target compound introduces both electron-withdrawing (Cl, F) and steric effects at positions 2 and 4 of the benzene ring. This contrasts with Compound A’s 3-chlorobenzyl, which has a single chlorine at position 3. The fluorine atom may enhance lipophilicity and influence interactions with hydrophobic enzyme pockets. The 3-methylbutyl chain (branched C5 alkyl) at position 4 in the target compound vs.
Pharmacokinetic Considerations: The diisobutyl substitution in Compound A may increase molecular rigidity compared to the target compound’s combination of isobutyl and 3-methylbutyl groups. This could impact solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
